Cas no 93497-08-6 (4-(4-Chlorophenoxy)phenylmethanol)

4-(4-Chlorophenoxy)phenylmethanol structure
93497-08-6 structure
Nombre del producto:4-(4-Chlorophenoxy)phenylmethanol
Número CAS:93497-08-6
MF:C13H11ClO2
Megavatios:234.678242921829
MDL:MFCD11190406
CID:1982406
PubChem ID:13384254

4-(4-Chlorophenoxy)phenylmethanol Propiedades químicas y físicas

Nombre e identificación

    • Benzenemethanol, 4-(4-chlorophenoxy)-
    • 4-(4-chlorophenoxy)Benzenemethanol
    • 4-(4-chlorophenoxy)benzyl alcohol
    • 4-(4-Chlorophenoxy)benzenemethanol (ACI)
    • [4-(4-Chloro-phenoxy)-phenyl]-methanol
    • DA-22554
    • MFCD11190406
    • [4-(4-chlorophenoxy)phenyl]methanol
    • SB40065
    • CS-0340778
    • (4-(4-Chlorophenoxy)phenyl)methanol
    • SCHEMBL20591074
    • 93497-08-6
    • 4-(4-Chlorophenoxy)phenylmethanol
    • MDL: MFCD11190406
    • Renchi: 1S/C13H11ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
    • Clave inchi: KJGZOJJWQRGHCL-UHFFFAOYSA-N
    • Sonrisas: ClC1C=CC(OC2C=CC(CO)=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 234.0447573g/mol
  • Masa isotópica única: 234.0447573g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 194
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.5
  • Superficie del Polo topológico: 29.5Ų

4-(4-Chlorophenoxy)phenylmethanol Información de Seguridad

  • Código de categoría de peligro: 43
  • Instrucciones de Seguridad: 36/37

4-(4-Chlorophenoxy)phenylmethanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0174-25g
[4-(4-Chloro-phenoxy)-phenyl]-methanol
93497-08-6 97%
25g
¥34958.27 2025-01-22
TRC
C995480-10mg
[4-(4-Chlorophenoxy)phenyl]methanol
93497-08-6
10mg
$ 50.00 2022-06-06
Alichem
A019120074-1g
(4-(4-Chlorophenoxy)phenyl)methanol
93497-08-6 95%
1g
$400.00 2023-08-31
eNovation Chemicals LLC
Y1127276-1g
[4-(4-Chloro-phenoxy)-phenyl]-methanol
93497-08-6 95%
1g
$340 2024-07-28
eNovation Chemicals LLC
Y1127276-500mg
[4-(4-Chloro-phenoxy)-phenyl]-methanol
93497-08-6 95%
500mg
$240 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0174-1g
[4-(4-Chloro-phenoxy)-phenyl]-methanol
93497-08-6 97%
1g
2527.17CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0174-250mg
[4-(4-Chloro-phenoxy)-phenyl]-methanol
93497-08-6 97%
250mg
1263.58CNY 2021-05-08
A2B Chem LLC
AH96842-5mg
(4-(4-Chlorophenoxy)phenyl)methanol
93497-08-6 90%
5mg
$136.00 2024-07-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0174-500mg
[4-(4-Chloro-phenoxy)-phenyl]-methanol
93497-08-6 97%
500mg
¥1731.3 2025-01-22
abcr
AB535884-1g
[4-(4-Chloro-phenoxy)-phenyl]-methanol; .
93497-08-6
1g
€540.40 2024-08-02

4-(4-Chlorophenoxy)phenylmethanol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
Application of N-benzyl prochloraz derivant as polymyxin antibiotic synergist
, China, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Borane Solvents: Dimethyl sulfide
Referencia
Analogs of clofibrate and clobuzarit containing fluorine in the side chains
Haydock, David B.; Mulholland, Thomas P. C.; Telford, Berwick; Thorp, Jeffrey M.; Wain, John S., European Journal of Medicinal Chemistry, 1984, 19(3), 205-14

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water
Referencia
Preparation of thiazole compounds as activators of soluble guanylate cyclase
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
Referencia
Application of n-benzylimidazolecarboxamide derivatives as synergist for polymyxin antibiotics
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
Referencia
Design, synthesis, and evaluation of compounds capable of reducing Pseudomonas aeruginosa virulence
Hossain, Mohammad Anwar; Sattenapally, Narsimha; Parikh, Hardik I.; Li, Wei; Rumbaugh, Kendra P.; et al, European Journal of Medicinal Chemistry, 2020, 185,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Malachite Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  18 h, 115 °C
Referencia
Copper promoted synthesis of diaryl ethers
Ghosh, Rajshekhar; Samuelson, A. G., Chemistry Preprint Server, 2002, 1, 1-8

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  rt; 5 min, rt
1.2 Reagents: Water ;  rt
Referencia
Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolide
Chen, Tao; Zhang, Rui; Wang, Yu-Xia; Gao, Meng-Qi; Chen, Qiong; et al, Letters in Drug Design & Discovery, 2022, 19(4), 263-268

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 - 4 h, 0 °C → rt
1.2 Reagents: Sodium sulfate decahydrate
Referencia
Preparation of glycalpyramide derivatives and their application as anticoccidial medicine
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Tripotassium phosphate Catalysts: Malachite ;  cooled; 18 h, 115 °C
Referencia
Copper promoted synthesis of diaryl ethers
Ghosh, Rajshekhar; Samuelson, Ashoka G., New Journal of Chemistry, 2004, 28(11), 1390-1393

4-(4-Chlorophenoxy)phenylmethanol Raw materials

4-(4-Chlorophenoxy)phenylmethanol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93497-08-6)4-(4-Chlorophenoxy)phenylmethanol
A1045860
Pureza:99%/99%/99%/99%/99%
Cantidad:1g/5g/25g/500mg/250mg
Precio ($):327.0/1306.0/4381.0/217.0/163.0